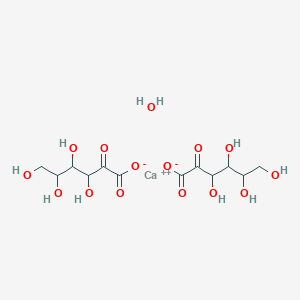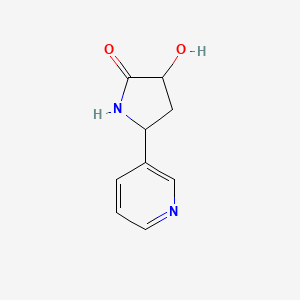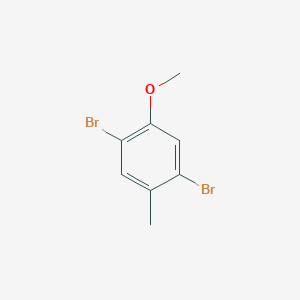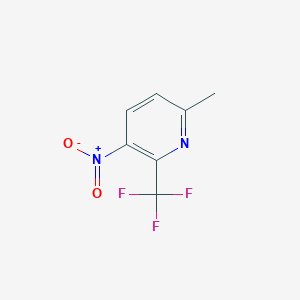
N-(butan-2-yl)-3-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-3-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a butan-2-yl group attached to the nitrogen atom of an aniline ring, and a methylsulfanyl group attached to the third position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(butan-2-yl)-3-(methylsulfanyl)aniline involves the amination of 3-(methylsulfanyl)aniline with butan-2-yl halide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 3-(methylsulfanyl)benzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 40°C
- Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(butan-2-yl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0-25°C
-
Reduction: : The compound can be reduced to form N-(butan-2-yl)-3-(methylthio)aniline.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0-25°C
-
Substitution: : The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reagents and Conditions
- Nitration: Nitric acid and sulfuric acid
- Sulfonation: Sulfuric acid or chlorosulfonic acid
- Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: N-(butan-2-yl)-3-(methylsulfinyl)aniline, N-(butan-2-yl)-3-(methylsulfonyl)aniline
Reduction: N-(butan-2-yl)-3-(methylthio)aniline
Substitution: N-(butan-2-yl)-3-(methylsulfanyl)-4-nitroaniline, N-(butan-2-yl)-3-(methylsulfanyl)-4-sulfonylaniline
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(butan-2-yl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of alkyl and sulfanyl groups on the activity of aniline derivatives. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of the butan-2-yl and methylsulfanyl groups may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for manufacturing a wide range of products.
Wirkmechanismus
The mechanism by which N-(butan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In chemical reactions, the aniline nitrogen can act as a nucleophile, while the methylsulfanyl group can participate in oxidation and reduction reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(butan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at the fourth position.
N-(butan-2-yl)-3-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-(butan-2-yl)-3-(methylsulfinyl)aniline: Oxidized form with a methylsulfinyl group.
Uniqueness
N-(butan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions in both chemical and biological contexts. This distinct arrangement can lead to different properties and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C11H17NS |
|---|---|
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
N-butan-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChI-Schlüssel |
UWPXCZCSXWFTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC(=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)



![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)
![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)






